1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid
Description
This compound is a pyrrolidine-2-carboxylic acid derivative featuring dual protecting groups: a tert-butoxycarbonyl (Boc) group at the 1-position and a 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl substituent at the 4-position. The Boc group is acid-labile, while the fluorenylmethyloxycarbonyl (Fmoc) moiety is base-labile, enabling orthogonal deprotection strategies critical in peptide synthesis . Its molecular formula is C₃₁H₃₅N₃O₆ (MW: 545.63 g/mol), though exact data for the target compound is inferred from analogs like CAS 2137804-08-9 .
Properties
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-15-17(14-23(29)24(30)31)12-13-28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJMJOJQSNXENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101106426 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-81-1 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803570-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid, often referred to as a derivative of pyrrolidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is notable for its structural complexity and the presence of functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a pyrrolidine ring with multiple substituents, including a tert-butoxycarbonyl group and a fluorenylmethoxycarbonyl moiety. The molecular formula is C28H34N2O6, and it has a molecular weight of approximately 482.58 g/mol. Its structure can be represented as follows:
Antifibrotic Properties
Recent studies have highlighted the antifibrotic potential of similar compounds derived from pyrrolidine. For instance, compounds with structural similarities exhibited significant inhibitory effects on liver fibrosis markers such as COL1A1 and α-SMA in LX-2 cells, which are activated by TGFβ1 stimulation. These findings suggest that derivatives like this compound may also possess similar antifibrotic activity through modulation of signaling pathways involved in fibrosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the tert-butoxycarbonyl group has been associated with enhanced solubility and bioavailability, while the fluorenylmethoxycarbonyl group may contribute to increased stability against metabolic degradation. Research indicates that modifications at specific positions on the pyrrolidine ring can lead to significant changes in biological efficacy .
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit concentration-dependent inhibition of fibrosis-related protein expression in hepatic stellate cells. For example, one study reported that certain derivatives reduced protein levels of fibronectin and COL1A1 significantly, indicating their potential as therapeutic agents against liver fibrosis .
| Compound | Inhibitory Rate (%) | Target Protein |
|---|---|---|
| Compound A | 66.72 | COL1A1 |
| Compound B | 49.34 | Fibronectin |
| 1-[tert-butoxy]... | TBD | TBD |
Pharmacological Studies
Pharmacological evaluations have shown that these compounds can modulate inflammatory responses, which are critical in the progression of fibrotic diseases. The activation of LX-2 cells by inflammatory stimuli was significantly inhibited by these compounds, suggesting a dual role in both anti-inflammatory and antifibrotic activities .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Compounds
*Inferred from piperidine analog CAS 2137804-08-7.
Table 2: Stability and Deprotection Conditions
| Compound Type | Boc Deprotection | Fmoc Deprotection | Solubility Profile |
|---|---|---|---|
| Target Compound | TFA (20–50% in DCM) | Piperidine (20% in DMF) | Moderate in DMF/DCM |
| (2S,4R)-pyrrolidine | Not applicable | Piperidine | High in THF/EtOAc |
| Azetidine derivative | TFA | Piperidine | Low in polar solvents |
| Piperidine analog | TFA | Piperidine | High in DMSO |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into three key components (Figure 1):
- Pyrrolidine core : Functionalized at positions 2 (carboxylic acid) and 4 (ethylamino group).
- Boc protection : On the pyrrolidine nitrogen.
- Fmoc protection : On the ethylamino side chain.
Retrosynthetic strategies prioritize introducing the ethylamino group early, followed by sequential protection and carboxylation.
Synthetic Routes
Route 1: Alkylation of 4-Aminopyrrolidine Intermediate
Step 1: Synthesis of 4-Aminopyrrolidine-2-carboxylic Acid
- Method : Cyclocondensation of glycine with acrylonitrile and paraformaldehyde in toluene under reflux yields 3-cyanopyrrolidine. Subsequent hydrolysis with HCl/EtOH produces 4-aminopyrrolidine-2-carboxylic acid.
- Conditions :
- Yield : 75–82%.
Step 2: Boc Protection of Pyrrolidine Nitrogen
- Method : Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA).
- Conditions :
- Yield : 89–93%.
Step 3: Ethylamino Side Chain Introduction
- Method : Mitsunobu reaction with 2-aminoethanol, followed by Fmoc protection.
- Yield : 68% (Mitsunobu), 85% (Fmoc).
Step 4: Carboxylic Acid Activation
Route 2: Reductive Amination of 4-Ketopyrrolidine
Step 1: Synthesis of 4-Ketopyrrolidine-2-carboxylic Acid
- Method : Oxidation of 4-hydroxypyrrolidine-2-carboxylic acid with Jones reagent (CrO₃/H₂SO₄).
- Conditions : 4-Hydroxypyrrolidine-2-carboxylic acid (1 mol), CrO₃ (2 mol), H₂SO₄, acetone, 0°C (2 h).
- Yield : 78%.
Step 2: Reductive Amination with Ethylenediamine
Step 3: Sequential Boc/Fmoc Protection
Optimization and Side Reactions
Stereochemical Control
Scalability and Industrial Feasibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
